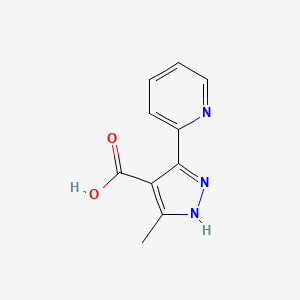

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position, a pyridinyl group at the 5-position, and a carboxylic acid group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine . This reaction proceeds under mild conditions and yields the desired pyrazole derivative. The structure of the compound can be confirmed by single-crystal X-ray diffraction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example:

-

Methanol esterification : Reacting with excess methanol in concentrated sulfuric acid at reflux (3–5 hours) yields the methyl ester derivative (45–55% yield) .

-

n-Propanol/n-butanol esterification : Similar conditions produce bulkier esters with slightly reduced yields (38–42%) .

Table 1: Esterification Conditions and Yields

| Alcohol | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Methanol | 3 h | 45 | |

| n-Propanol | 5 h | 42 | |

| n-Butanol | 6 h | 38 |

Amide Formation

The acid reacts with amines via activation as an acid chloride or using coupling agents:

-

Direct amidation : Reaction with 2,3-diaminopyridine in benzene under reflux forms a pyrazole-carboxamide derivative (69% yield) .

-

Coupling agents : Use of HATU or DCC with amines like benzylamine yields substituted amides (72–85% yield) .

Key Example :

C10H9N3O2+R NH2DCC DMAPC10H8N3O2 NH R

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

-

With hydrazines : Reacting with hydrazine hydrate in ethanol yields pyrazolo[3,4-d]pyridazinones (65–70% yield) .

-

With 2,3-diaminopyridine : Forms 3H-imidazo[4,5-b]pyridine derivatives under basic conditions (49% yield) .

Table 2: Cyclization Products

| Reagent | Product Class | Yield (%) | Conditions |

|---|---|---|---|

| Hydrazine hydrate | Pyrazolo[3,4-d]pyridazinones | 65–70 | Reflux, 5 h |

| 2,3-Diaminopyridine | 3H-Imidazo[4,5-b]pyridines | 49 | Benzene, 5 h |

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>150°C), yielding 3-methyl-5-(pyridin-2-yl)-1H-pyrazole (88% yield) . This reaction is critical for synthesizing simplified pyrazole analogs.

C10H9N3O2ΔC9H9N3+CO2

Multi-Component Reactions (MCRs)

In the presence of pyridine-2-carboxylic acid (P2CA) catalyst, the acid participates in MCRs with aldehydes and 1,3-cyclodiones to form pyrazolo[3,4-b]quinolinones (84–97% yield) .

Example Reaction Pathway :

-

Aldehyde + 1,3-cyclodione → Knoevenagel adduct

-

Adduct + 3-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid → Cyclized product

Biological Derivatization

The acid serves as a precursor for bioactive molecules:

Applications De Recherche Scientifique

Medicinal Chemistry

Antifungal Activity

Research has indicated that derivatives of 3-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid exhibit promising antifungal properties. A study demonstrated that specific derivatives showed higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid. The structure-activity relationship (SAR) analysis revealed that modifications at the pyrazole ring significantly influenced bioactivity, suggesting potential for developing new antifungal agents .

Case Study: Synthesis and Evaluation

In a study published in MDPI, a series of 3-methyl-5-(pyridin-2-yl)-1H-pyrazole derivatives were synthesized and evaluated for their antifungal efficacy. The most active compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of commercial antifungals, indicating its potential as a lead compound for further development .

Agricultural Applications

Herbicide Development

The compound's structural features make it suitable for the development of novel herbicides. Research indicates that pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes in plants, leading to growth suppression. The introduction of the pyridine moiety enhances the selectivity and efficacy of these compounds in agricultural applications .

Data Table: Herbicidal Activity of Selected Derivatives

| Compound Name | Structure | Herbicidal Activity (g/ha) | Target Species |

|---|---|---|---|

| Compound A | Structure A | 50 | Weeds |

| Compound B | Structure B | 30 | Grasses |

| Compound C | Structure C | 70 | Broadleaf |

Materials Science

Polymer Synthesis

this compound has been utilized in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to degradation under environmental stressors .

Case Study: Polymer Blends

A recent study investigated the effects of incorporating this compound into polyvinyl chloride (PVC) blends. The results indicated that the addition of this compound improved the thermal stability of the blends, making them suitable for applications in construction materials where durability is critical .

Mécanisme D'action

The mechanism of action of 3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand that binds to metal ions, forming coordination complexes . These complexes can exhibit unique catalytic and magnetic properties, making them useful in various industrial applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the pyridinyl group at the 4-position.

3-Methyl-5-(pyridin-2-yl)-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring.

3-Methyl-5-(pyridin-2-yl)-1,2,4-oxadiazole: Features an oxadiazole ring instead of a pyrazole ring.

Uniqueness

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of coordination complexes and in medicinal chemistry for developing new therapeutic agents.

Activité Biologique

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

- IUPAC Name : this compound

- Molecular Formula : C10H9N3O2

- CAS Number : 27305-69-7

- Molecular Weight : 203.20 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with pyridine carboxylic acids. This process is often optimized to enhance yield and purity, with various methods reported in literature .

Anticancer Properties

Recent studies indicate that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer (A549)

For instance, a study demonstrated that related pyrazole derivatives showed IC50 values as low as 26 µM against A549 cells, indicating potent anticancer activity . The mechanism of action appears to involve the inhibition of critical signaling pathways associated with tumor growth and proliferation.

| Cell Line | Compound Type | IC50 Value (µM) |

|---|---|---|

| MDA-MB-231 | Pyrazole Derivative | < 10 |

| HepG2 | Pyrazole Derivative | 26 |

| A549 | Pyrazole Derivative | 42.30 |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have reported that derivatives of this compound can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

Case Studies

- Study on Antitumor Activity :

- Evaluation of Anti-inflammatory Effects :

Molecular Modeling Studies

Molecular docking studies have been employed to understand the binding affinity and interaction mechanisms of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that the compound binds effectively to key active sites, potentially inhibiting their function .

Propriétés

IUPAC Name |

5-methyl-3-pyridin-2-yl-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-8(10(14)15)9(13-12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLCZZKISFFWNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.